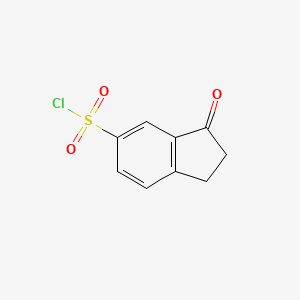

3-Oxo-5-indanesulfonoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-Oxo-5-indanesulfonoyl chloride" is not directly mentioned in the provided papers. However, the papers discuss various sulfonated compounds and their synthesis, which can provide insights into the chemical behavior and synthesis pathways that might be relevant to the compound . Arylsulfonyl chlorides, for instance, are used as sulfur sources in the synthesis of di(hetero)aryl sulfides, indicating the reactivity of sulfonyl chloride groups in coupling reactions .

Synthesis Analysis

The synthesis of sulfonated compounds often involves the use of arylsulfonyl chlorides as key intermediates. For example, a protocol for the synthesis of di(hetero)aryl sulfides using arylsulfonyl chlorides reductively couples with electron-rich (hetero)arenes in the presence of triphenylphosphine . Additionally, the synthesis of functional aromatic multisulfonyl chlorides is achieved through a sequence of reactions, with the last step being the oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate, alkyl-, or benzyl thiophenyl groups . These methods highlight the versatility of sulfonyl chlorides in synthesizing complex sulfonated structures.

Molecular Structure Analysis

While the molecular structure of "3-Oxo-5-indanesulfonoyl chloride" is not directly analyzed in the papers, the conformation of multisulfonyl chlorides has been investigated using NMR spectroscopy . This technique is crucial for understanding the spatial arrangement of atoms within a molecule and can provide insights into the molecular structure of similar sulfonated compounds.

Chemical Reactions Analysis

The papers describe various chemical reactions involving sulfonated compounds. For instance, the photocatalytic synthesis of sulfonated oxindoles from N-arylacrylamides and arylsulfinic acids involves a cascade C-S/C-C bond-formation process . This indicates that sulfonated compounds can participate in complex reactions leading to the formation of new carbon-sulfur and carbon-carbon bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonated compounds are not explicitly detailed in the papers. However, the use of sulfonic acid derivatives as catalysts suggests that these compounds can exhibit strong acidity and catalytic activity in various reactions . For example, a heterogeneous catalyst based on graphene oxide anchored sulfonic acid is used for the synthesis of pyrazolopyridine derivatives, demonstrating the potential of sulfonated compounds to act as efficient and recyclable catalysts .

科学的研究の応用

Synthesis of Quinolines and Aldehydes

3-Oxo-5-indanesulfonoyl chloride has been utilized in the synthesis of various chemical compounds. For instance, it was involved in the synthesis of 3-aryl substituted quinolines using a one-pot method, which is significant in organic chemistry and pharmaceutical research. The process involved a ring-opening-rearrangement reaction followed by Meinwald-Friedlnder reaction, yielding 3-aryl substituted quinolines in 51% to 74% yields and 3-oxo-2,3-diarylpropionaldehydes in 48% to 89% yields (Tang Jie, 2012).

Catalysis and Sulfonation

Research shows that variants of 3-Oxo-5-indanesulfonoyl chloride, like sulfonic acid derivatives, have been utilized in catalytic processes and sulfoalkylation reactions. For example, a study detailed the preparation of nucleophilic sulfoalkylation reagents from corresponding chloroalkylsulfonyl chlorides, enhancing the hydrophilicity of polymers and proteins (Adamczyk, Chen, & Mattingly, 2001).

Heterocyclic Compound Synthesis

The compound has also been used in the solid-phase synthesis of heterocyclic compounds, particularly 1,3-oxazolidin-2-ones. This process involved polymer-supported sulfonyl chloride, underscoring the compound's importance in the development of new methodologies for heterocyclic chemistry (Holte, Thijs, & Zwanenburg, 1998).

Studies in Molecular Structure

Another study investigated cyclic sulfonium salts with structures involving six-membered rings. The research focused on the molecular structures obtained from X-ray diffraction, highlighting the structural characteristics of similar compounds (Szabó et al., 1990).

Application in Nanoparticle Synthesis

3-Oxo-5-indanesulfonoyl chloride derivatives have been employed in the creation of magnetically separable nanoparticles. For example, graphene oxide anchored sulfonic acid nanoparticles were synthesized for catalytic applications, demonstrating the compound's role in advanced material science (Zhang et al., 2016).

Safety And Hazards

Handling 3-Oxo-5-indanesulfonoyl chloride requires caution. It is advised to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .

特性

IUPAC Name |

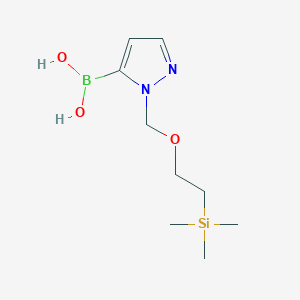

3-oxo-1,2-dihydroindene-5-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3S/c10-14(12,13)7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHGGWRIMQOJLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-5-indanesulfonoyl chloride | |

CAS RN |

255895-78-4 |

Source

|

| Record name | 3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)

![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)

![ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1321481.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)

![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)

![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)

![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)